7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
Overview
Description
7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan is a complex organic compound with a unique structure that includes a tetrahydronaphthalene core fused with a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dihydrofuran Ring: This step involves the cyclization of an appropriate intermediate to form the dihydrofuran ring.
N,N-Dipropylamino Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Cellular signaling pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(N,N-Dimethylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
- 7-(N,N-Diethylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
Uniqueness
7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan is unique due to its specific N,N-dipropylamino substitution, which may confer distinct chemical and biological properties compared to its dimethyl and diethyl analogs.
Properties
CAS No. |
121454-18-0 |
---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dipropyl-2,3,5,6,7,8-hexahydrobenzo[f][1]benzofuran-7-amine |
InChI |
InChI=1S/C18H27NO/c1-3-8-19(9-4-2)17-6-5-14-11-15-7-10-20-18(15)13-16(14)12-17/h11,13,17H,3-10,12H2,1-2H3 |
InChI Key |
IJICKINLCUKIHY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3 |
Canonical SMILES |
CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3 |
Appearance |
Solid powder |
157622-55-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(N,N-dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan S 11566 S 14297 S-11566 S-14297 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.